2-[4-(4-Nitrophenoxy)phenyl]quinoxaline
Beschreibung
2-[4-(4-Nitrophenoxy)phenyl]quinoxaline is a quinoxaline derivative featuring a phenylphenoxy substituent at the 2-position of the quinoxaline core, with a nitro group at the para position of the distal phenyl ring. Quinoxalines are nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and antimalarial properties .
Eigenschaften
Molekularformel |
C20H13N3O3 |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-[4-(4-nitrophenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)15-7-11-17(12-8-15)26-16-9-5-14(6-10-16)20-13-21-18-3-1-2-4-19(18)22-20/h1-13H |
InChI-Schlüssel |
XZSJBULSIPKHID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Strategy
This method allows for the introduction of the phenoxy group bearing substituents such as nitro groups via the corresponding hydroxybenzaldehyde derivatives.
Characterization and Purity Assessment
- Melting points are determined by open capillary methods to confirm compound purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) is used for structural elucidation, with chemical shifts referenced to tetramethylsilane (TMS).
- Mass spectrometry (MS), especially Electrospray Ionization (ESI), confirms molecular weights.
- Thin-layer chromatography (TLC) on silica gel with n-hexane/ethyl acetate mixtures monitors reaction progress and purity.
- Infrared (IR) spectroscopy identifies functional groups, e.g., nitro group stretches (~1500-1600 cm^-1) and carbonyl groups where applicable.
- X-ray crystallography has been employed in some cases to confirm molecular geometry and substitution patterns.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Nitrophenoxy)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) are employed.
Major Products Formed
Oxidation: Formation of 2-[4-(4-Aminophenoxy)phenyl]quinoxaline.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Nitrophenoxy)phenyl]quinoxaline is a chemical compound with the molecular formula and a molecular weight of 343.3 g/mol . It is also known by other names such as this compound, STK537102, AKOS005468105, 1245-70-1, and SY390393 .
Computed Properties
- IUPAC Name: this compound
- InChI: InChI=1S/C20H13N3O3/c24-23(25)15-7-11-17(12-8-15)26-16-9-5-14(6-10-16)20-13-21-18-3-1-2-4-19(18)22-20/h1-13H
- InChIKey: XZSJBULSIPKHID-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N+[O-]
- XLogP3-AA: 4.2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 3
- Exact Mass: 343.09569129 Da
- Monoisotopic Mass: 343.09569129 Da
- Topological Polar Surface Area: 80.8 Ų
- Heavy Atom Count: 26
- Complexity: 467
Applications
While the primary use of this compound is not explicitly detailed in the provided search results, related compounds such as quinoxalines and their derivatives have notable applications:
- Antimicrobial agents: Quinoxaline 1,4-di-N-oxides have demonstrated antimicrobial properties .
- Antibacterial Activity: Quinoxaline sulfonamide derivatives have shown antibacterial activity against S. Aureus and E. coli .
- Antileishmanial Activity: Certain quinoxaline sulfonamide derivatives have displayed antileishmanial activity .
- Antimalarial Activity: An antimalarial quinoxaline derivative has demonstrated promise against Schistosoma mansoni .
- Diuretic Activity: Benzothiazole quinoxaline sulfonamide derivatives have exhibited diuretic activity .
Wirkmechanismus
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce DNA damage and inhibit cell proliferation . The compound can generate reactive oxygen species (ROS) and interfere with cellular processes, leading to apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with variations in:
- Substituent position (e.g., nitro at para vs. meta).
- Quinoxaline substitution pattern (e.g., trifluoromethyl at the 3-position).
- Linker groups (e.g., direct phenoxy vs. phenylphenoxy).
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Planarity and Crystallinity: The dihedral angle between the quinoxaline and phenyl rings in 2-(4-fluorophenyl)quinoxaline is 22.2° . The target compound’s phenylphenoxy group may increase steric hindrance, reducing planarity and crystal stacking efficiency.
Q & A
Basic Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-[4-(4-Nitrophenoxy)phenyl]quinoxaline?
- Methodology : The synthesis typically involves condensation of ortho-phenylenediamine with a substituted dicarbonyl precursor. For derivatives with nitrophenoxy groups, nucleophilic aromatic substitution (SNAr) is often employed. Key solvents include dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate the phenolic oxygen and facilitate substitution . Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography or recrystallization .
- Example Protocol :
- React 4-nitrophenol with 2-chloroquinoxaline in DMF at 80–100°C for 12–24 hours.
- Use a 1.5:1 molar ratio of 4-nitrophenol to quinoxaline derivative.
- Purify via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) to isolate the product .
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the nitrophenoxy group’s deshielded protons appear as doublets in the 7.5–8.5 ppm range .
- X-ray Crystallography : Resolves dihedral angles between the quinoxaline core and substituents (e.g., 22.2° for a fluorophenyl analog), critical for understanding steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 346.0921 for C₁₈H₁₂N₃O₃) .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenoxy group influence reactivity in cross-coupling reactions?
- Analysis : The nitro group is a strong electron-withdrawing substituent, which activates the phenyl ring for nucleophilic attack but deactivates it for electrophilic substitution. Computational studies (e.g., DFT) can map electron density distribution, revealing preferred sites for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .
- Experimental Validation : Compare reaction yields with analogs (e.g., 4-methoxyphenoxy vs. 4-nitrophenoxy). Lower yields in nitrophenoxy derivatives may arise from steric hindrance or electronic deactivation .
Q. How can contradictory solubility data in polar solvents be resolved?
- Case Study : Some studies report solubility in DMSO (>10 mg/mL), while others note limited solubility (<1 mg/mL).
- Resolution :
Verify purity via HPLC (e.g., >95% purity threshold).
Test solubility under controlled conditions (e.g., 25°C vs. 40°C).
Use co-solvents (e.g., DMSO:water 9:1) to enhance dissolution for biological assays .
Q. What strategies mitigate byproduct formation during nitro-group reduction?
- Challenge : Reduction of the nitro group to an amine may produce over-reduced (e.g., hydroxylamine) or dimerized byproducts.
- Optimization :
- Use catalytic hydrogenation (H₂, Pd/C) in ethanol at 50 psi, monitoring by TLC.
- Alternative: Employ sodium dithionite (Na₂S₂O₄) in aqueous THF for selective reduction .
Methodological Guidance
Q. Designing fluorescence studies: How does the nitrophenoxy group affect emission properties?
- Approach :
Measure UV-Vis absorption (e.g., λₐᵦₛ ~350 nm for nitroaromatics) and fluorescence spectra (λₑₘ ~450 nm).
Compare quantum yields with non-nitrated analogs (e.g., 4-methoxyphenoxy derivatives).
Use TD-DFT calculations to correlate experimental spectra with electronic transitions .
Addressing contradictory biological activity data in cell-based assays
- Hypothesis : Discrepancies may arise from differences in cell permeability or metabolic stability.
- Validation Steps :
- Perform logP measurements (e.g., shake-flask method) to assess hydrophobicity.
- Conduct stability studies in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid metabolism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
